8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride
Overview
Description
WAY 161503 hydrochloride is a potent and selective agonist of the 5-hydroxytryptamine 2C receptor. It is known for its high affinity and selectivity towards the 5-hydroxytryptamine 2C receptor, making it a valuable compound in scientific research. The compound has been studied for its potential therapeutic effects, particularly in the areas of obesity and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY 161503 hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazino[1,2-a]quinoxaline core structure, followed by chlorination to introduce the dichloro substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of WAY 161503 hydrochloride follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
WAY 161503 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The dichloro substituents on the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted pyrazino[1,2-a]quinoxalines .
Scientific Research Applications
WAY 161503 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of 5-hydroxytryptamine 2C receptor agonists.
Biology: Employed in studies to understand the role of 5-hydroxytryptamine 2C receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating obesity and depression.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine 2C receptor
Mechanism of Action
WAY 161503 hydrochloride exerts its effects by binding to and activating the 5-hydroxytryptamine 2C receptor. This activation leads to the stimulation of calcium mobilization and other downstream signaling pathways. The compound has a high affinity for the 5-hydroxytryptamine 2C receptor, with lower affinity for the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2B receptors .
Comparison with Similar Compounds
Similar Compounds
- WAY 163909 hydrochloride
- WAY 208466 dihydrochloride
- WAY 267464 dihydrochloride
Uniqueness
WAY 161503 hydrochloride is unique due to its high selectivity and potency towards the 5-hydroxytryptamine 2C receptor. Compared to similar compounds, it has a higher affinity and efficacy in activating the receptor, making it a valuable tool in scientific research .
Properties
IUPAC Name |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWSZJDAKOUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621025, DTXSID201030018 | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-22-8, 75704-24-4 | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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